molecular formula C7H6BrF3N2 B6617054 [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine CAS No. 1393543-60-6

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine

Cat. No.: B6617054
CAS No.: 1393543-60-6
M. Wt: 255.03 g/mol
InChI Key: IPOIOSIZTQUNOF-UHFFFAOYSA-N
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Description

[6-Bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is a halogenated pyridine derivative featuring a bromine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring, with a methanamine (-CH₂NH₂) substituent at the 2-position. Its molecular formula is C₈H₇BrF₃N₂, and its molecular weight is 280.04 g/mol . The compound is commonly isolated as a dihydrochloride salt (e.g., 1-[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride), with a CAS number 1393543-60-6 . This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science, particularly as a building block for drug discovery .

Properties

IUPAC Name

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOIOSIZTQUNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CN)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amination: The methanamine group is introduced through nucleophilic substitution, often using a suitable amine source under basic conditions.

Industrial Production Methods

Industrial production of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring or the methanamine group.

    Reduction: Reduction reactions may target the bromine or trifluoromethyl groups, leading to the formation of different derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Products may include pyridine N-oxides or carboxylic acids.

    Reduction: Products may include dehalogenated or defluorinated derivatives.

    Substitution: A variety of functionalized pyridine derivatives can be formed, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of halogenated and trifluoromethylated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations:

The absence of a halogen in [4-(trifluoromethyl)pyridin-2-yl]methanamine (218.60 g/mol) reduces molecular weight but may decrease stability under nucleophilic conditions .

Trifluoromethyl Position :

  • Shifting the -CF₃ group from the 4-position (target compound) to the 5-position ([5-(trifluoromethyl)...]) reduces steric hindrance near the amine group, which could improve solubility but lower metabolic stability .

Key Observations:

  • The target compound’s synthesis employs microwave-assisted cross-coupling, which improves reaction speed but may require specialized equipment .
  • Lower yields for (5-(4-methylpyridin-3-yl)furan-2-yl)methanamine (11.1% ) highlight challenges in deprotection steps, whereas tert-butyl-protected analogs achieve higher yields (89.4% ) due to stabilized intermediates .

Biological Activity

[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethyl groups on the pyridine ring enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to modulation of various biological pathways, including inhibition of protein kinases, which are crucial in cancer therapy and other diseases characterized by disrupted kinase activity.

Anticancer Activity

Research indicates that [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine exhibits anticancer properties. Its derivatives have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer treatment.

Enzyme Inhibition

The compound has been identified as a potential inhibitor for certain protein kinases involved in cancer progression. This inhibition can lead to decreased tumor growth and improved therapeutic outcomes in preclinical models .

Neuroprotective Effects

There is emerging evidence that compounds related to [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine may also exhibit neuroprotective effects. These compounds act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and sensory processing .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the effects of [6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine on various cancer cell lines, reporting an IC50 value indicating effective inhibition of cell proliferation. The compound was found to induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
  • Neuroprotective Activity Assessment
    • Another study investigated the neuroprotective effects of related pyridine derivatives on human neuronal cells. The results indicated that these compounds could enhance neuronal survival under oxidative stress conditions, suggesting a therapeutic avenue for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Mechanism of ActionNotes
[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine45.69Protein kinase inhibitionEffective against various cancer types
2-bromo-6-(trifluoromethyl)pyridine50.12nAChR modulationModerate neuroprotective effects
4-bromo-2-(trifluoromethyl)pyridine60.45Enzyme inhibitionLess effective than the target compound

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